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molecular formula C12H10O2 B158249 2,2'-Biphenol CAS No. 1806-29-7

2,2'-Biphenol

Cat. No. B158249
M. Wt: 186.21 g/mol
InChI Key: IMHDGJOMLMDPJN-UHFFFAOYSA-N
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Patent
US07732365B2

Procedure details

As shown in Table 1, the reaction proceeded smoothly at room temperature in the presence of [Ir(cod)Cl]2 (1 mol %) and phosphoramidite ligand 1 above (2 mol %, L/Ir=1) to give after 10 h branched product 3 in 84% isolated yield with excellent regioselectivity (3/4/5=98/1/1) and 95% enantiomeric excess (entry 1). Reaction at 50° C. for 4 h gave 89% of product 3 with 94% ee (entry 2). Reactions catalyzed by complexes of the diastereomeric form of phosphoramidite ligand L1 with opposite relative configuration of the binaphthol and amine unit were slow, even at 50° C., and formed the opposite enantiomer in 66% yield and 75% ee (entry 3). Complexes of binaphthol-derived ligands with achiral and smaller substituents at nitrogen (e.g., phosphoramidite ligand L3) produced lower ee's than did those of phosphoramidite ligand L1 (entry 4). Phosphoramidite ligand L2 with a biphenol unit gave product with a lower, though substantial enantioselectivity of 87% (entry 5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[P:1]([NH2:4])([O-:3])[O-:2].[C:5]1([C:16]2[C:25]3[C:20](=CC=CC=3)[CH:19]=[CH:18][CH:17]=2)[C:6]([OH:15])=[CH:7][CH:8]=[C:9]2[C:14]=1C=CC=C2>>[P:1]([NH2:4])([O-:3])[O-:2].[C:25]1([OH:2])[C:16]([C:5]2[C:6]([OH:15])=[CH:7][CH:8]=[CH:9][CH:14]=2)=[CH:17][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=C2C=CC=CC12)O)C1=CC=CC2=CC=CC=C12
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=C2C=CC=CC12)O)C1=CC=CC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were slow, even at 50° C.
CUSTOM
Type
CUSTOM
Details
formed the opposite enantiomer in 66% yield and 75% ee (entry 3)
CUSTOM
Type
CUSTOM
Details
produced lower ee's

Outcomes

Product
Name
Type
product
Smiles
P([O-])([O-])N
Name
Type
product
Smiles
C=1(C(=CC=CC1)C=1C(=CC=CC1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07732365B2

Procedure details

As shown in Table 1, the reaction proceeded smoothly at room temperature in the presence of [Ir(cod)Cl]2 (1 mol %) and phosphoramidite ligand 1 above (2 mol %, L/Ir=1) to give after 10 h branched product 3 in 84% isolated yield with excellent regioselectivity (3/4/5=98/1/1) and 95% enantiomeric excess (entry 1). Reaction at 50° C. for 4 h gave 89% of product 3 with 94% ee (entry 2). Reactions catalyzed by complexes of the diastereomeric form of phosphoramidite ligand L1 with opposite relative configuration of the binaphthol and amine unit were slow, even at 50° C., and formed the opposite enantiomer in 66% yield and 75% ee (entry 3). Complexes of binaphthol-derived ligands with achiral and smaller substituents at nitrogen (e.g., phosphoramidite ligand L3) produced lower ee's than did those of phosphoramidite ligand L1 (entry 4). Phosphoramidite ligand L2 with a biphenol unit gave product with a lower, though substantial enantioselectivity of 87% (entry 5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[P:1]([NH2:4])([O-:3])[O-:2].[C:5]1([C:16]2[C:25]3[C:20](=CC=CC=3)[CH:19]=[CH:18][CH:17]=2)[C:6]([OH:15])=[CH:7][CH:8]=[C:9]2[C:14]=1C=CC=C2>>[P:1]([NH2:4])([O-:3])[O-:2].[C:25]1([OH:2])[C:16]([C:5]2[C:6]([OH:15])=[CH:7][CH:8]=[CH:9][CH:14]=2)=[CH:17][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=C2C=CC=CC12)O)C1=CC=CC2=CC=CC=C12
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=C2C=CC=CC12)O)C1=CC=CC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were slow, even at 50° C.
CUSTOM
Type
CUSTOM
Details
formed the opposite enantiomer in 66% yield and 75% ee (entry 3)
CUSTOM
Type
CUSTOM
Details
produced lower ee's

Outcomes

Product
Name
Type
product
Smiles
P([O-])([O-])N
Name
Type
product
Smiles
C=1(C(=CC=CC1)C=1C(=CC=CC1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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